

# Functionalization of trastuzumab with Macropa-NH<sub>2</sub>

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## Compound of Interest

Compound Name: Macropa-NH<sub>2</sub>

Cat. No.: B10814267

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Application Note: Advanced Site-Specific Functionalization of Trastuzumab with **Macropa-NH<sub>2</sub>** for Actinium-225 Targeted Alpha Therapy

## Introduction & Scientific Rationale

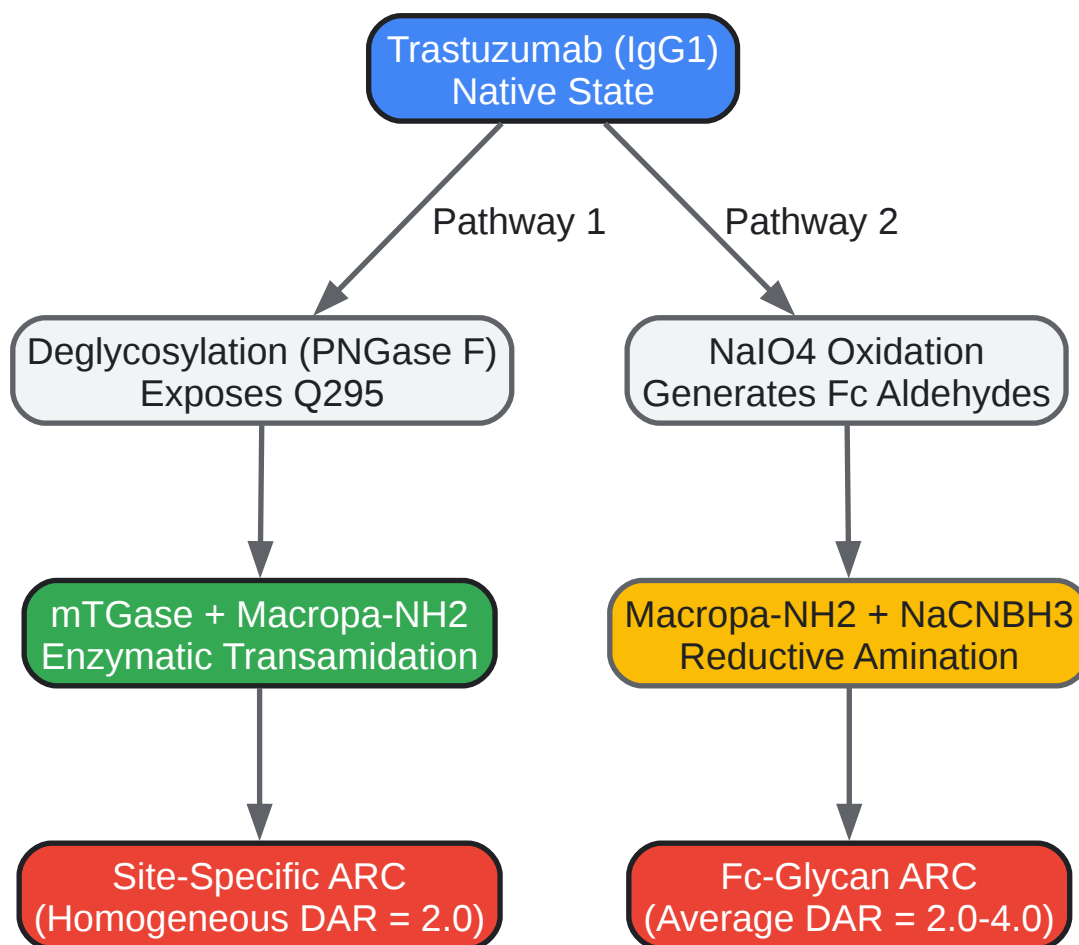
The development of Antibody-Radioconjugates (ARCs) utilizing Actinium-225 (<sup>225</sup>Ac) represents a frontier in Targeted Alpha Therapy (TAT). <sup>225</sup>Ac emits four high-energy alpha particles per decay chain, delivering catastrophic double-strand DNA breaks to targeted tumor cells. However, the large ionic radius of the Ac<sup>3+</sup> ion renders traditional chelators like DOTA highly inefficient, requiring denaturing temperatures (80°C) for complexation[1].

The 18-membered macrocyclic chelator Macropa resolves this thermodynamic bottleneck, enabling quantitative <sup>225</sup>Ac complexation in under 5 minutes at room temperature[2]. While the isothiocyanate derivative (Macropa-NCS) is commonly used for stochastic lysine conjugation, this random approach yields heterogeneous conjugates that can compromise the HER2-binding paratope of Trastuzumab.

To achieve a homogeneous Drug-to-Antibody Ratio (DAR) and preserve immunoreactivity, this application note details two advanced, site-specific functionalization strategies utilizing the primary amine precursor, **Macropa-NH<sub>2</sub>**. By leveraging either enzymatic transamidation or

chemoenzymatic glycan oxidation, the primary amine of **Macropa-NH2** acts as a precise nucleophile, directing the chelator exclusively to the Fc region of Trastuzumab[3].

## Workflow Visualization



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Figure 1: Site-specific functionalization pathways of Trastuzumab with **Macropa-NH2**.

## Protocol 1: Enzymatic Conjugation via Microbial Transglutaminase (mTGase)

Causality & Mechanism: Microbial transglutaminase (mTGase) catalyzes the formation of an isopeptide bond between the  $\gamma$ -carboxamide group of glutamine and a primary amine (**Macropa-NH2**)[3]. Native Trastuzumab (IgG1) possesses a conserved glutamine at position 295 (Q295) in the heavy chain. However, Q295 is sterically shielded by the adjacent N297 N-

glycan. Complete removal of this glycan via PNGase F is an absolute prerequisite to expose Q295 for quantitative enzymatic transamidation[4].

Step-by-Step Methodology:

- Deglycosylation:
  - Dilute Trastuzumab to 5 mg/mL in 1X PBS (pH 7.4).
  - Add PNGase F at a ratio of 1 U per 1  $\mu$ g of antibody.
  - Incubate at 37°C for 16 hours.
  - Validation: Confirm deglycosylation via SDS-PAGE (observe a ~3 kDa mass shift in the heavy chain).
- Buffer Exchange:
  - Process the reaction through an Amicon Ultra-15 centrifugal filter (30 kDa MWCO) to remove cleaved glycans and the PNGase F enzyme. Resuspend in fresh PBS (pH 7.4).
- mTGase Transamidation:
  - To the deglycosylated Trastuzumab (5 mg/mL), add **Macropa-NH2** (supplied as a TFA or HCl salt) at an 80-molar excess to drive the reaction equilibrium.
  - Add mTGase (3 U per mg of antibody).
  - Incubate at 37°C for 16 hours under gentle agitation.
- Purification:
  - Purify the Macropa-Trastuzumab conjugate using Size Exclusion Chromatography (SEC) on a Superdex 200 column to remove mTGase and unreacted **Macropa-NH2**.

## Protocol 2: Chemoenzymatic Glycan Oxidation & Reductive Amination

Causality & Mechanism: If deglycosylation is undesirable (e.g., if Fc  $\gamma$  receptor binding must be partially retained), the N297 glycans themselves can serve as conjugation anchors. Sodium periodate (NaIO<sub>4</sub>) selectively oxidizes the cis-diols of terminal galactose/sialic acid residues into reactive aldehydes. The primary amine of **Macropa-NH<sub>2</sub>** reacts with these aldehydes to form a Schiff base intermediate. Sodium cyanoborohydride (NaCNBH<sub>3</sub>) is specifically chosen as the reducing agent because it selectively reduces the imine to a stable secondary amine at pH 6.0–7.0 without prematurely reducing unreacted aldehydes back to alcohols.

#### Step-by-Step Methodology:

- Glycan Oxidation:
  - Buffer exchange Trastuzumab into 0.1 M Sodium Acetate buffer (pH 5.5) at a concentration of 5 mg/mL.
  - Add freshly prepared NaIO<sub>4</sub> to a final concentration of 10 mM.
  - Incubate at 4°C for 30 minutes strictly in the dark to prevent over-oxidation of amino acid backbones.
- Quenching:
  - Add glycerol to a final concentration of 10% (v/v) and incubate for 10 minutes to consume unreacted NaIO<sub>4</sub>.
  - Buffer exchange the oxidized antibody into 100 mM Sodium Phosphate buffer (pH 6.0) using a 30 kDa MWCO centrifugal filter.
- Reductive Amination:
  - Add a 100-molar excess of **Macropa-NH<sub>2</sub>** to the oxidized Trastuzumab.
  - Immediately add NaCNBH<sub>3</sub> to a final concentration of 50 mM.
  - Incubate at room temperature for 4 hours.
- Purification:

- Purify the conjugate via SEC or repeated centrifugal ultrafiltration into 0.15 M Ammonium Acetate (NH<sub>4</sub>OAc, pH 6.0), which is the ideal buffer for downstream radiolabeling.

## Analytical Characterization & Quality Control

To ensure a self-validating system, the functionalized ARCs must be analytically verified prior to radiolabeling. The table below summarizes the expected quantitative metrics for these site-specific methods compared to legacy random conjugation.

Conjugation Strategy	Chelator Derivative	Target Residue	Expected DAR	Conjugate Homogeneity	Immunoreactivity Retention
Random Lysine (Legacy)	Macropa-NCS	Surface Lysines	0.0 - 8.0	Low (Stochastic)	Moderate (Paratope risk)
Enzymatic (mTGase)	Macropa-NH <sub>2</sub>	Q295 (Fc)	Exactly 2.0	Extremely High	Excellent (>98%)
Glycan Oxidation	Macropa-NH <sub>2</sub>	N297 Glycan	2.0 - 4.0	High	Excellent (>95%)

Note: DAR (Drug-to-Antibody Ratio) is determined via intact LC-MS. Immunoreactivity is verified via flow cytometry on HER2+ SK-BR-3 cell lines.

## Downstream Application: 225 Ac Radiolabeling Protocol

**Causality & Mechanism:** The defining advantage of the Macropa chelator is its ability to complex the large Ac 3+ ion at ambient temperatures, completely bypassing the thermal degradation of the antibody[1].

**Step-by-Step Methodology:**

- **Reaction Setup:** Ensure the Macropa-Trastuzumab conjugate is in 0.15 M NH<sub>4</sub>OAc (pH 6.0) at a concentration of  $\geq 1$  mg/mL.

- Isotope Addition: Add 1.0 – 5.0 MBq of  $^{225}\text{Ac}$  (in 0.1 M HCl) directly to 100  $\mu\text{g}$  of the conjugate.
- Incubation: Incubate at 25°C for 5 to 15 minutes.
- Radiochemical Yield (RCY) Validation:
  - Spot 1  $\mu\text{L}$  of the reaction onto a silica gel impregnated glass microfiber chromatography paper (iTLC-SG).
  - Develop using 50 mM Citric Acid (pH 5.5) as the mobile phase.
  - Interpretation: Intact  $^{225}\text{Ac}$ -Macropa-Trastuzumab remains at the origin (  $R_f=0.0$  ), while unchelated  $^{225}\text{Ac}^{3+}$  migrates with the solvent front (  $R_f=0.8-1.0$  ). Expected RCY is >98%<sup>[2]</sup>.

## References

- Thiele, N. A. et al. "An Eighteen-Membered Macrocyclic Ligand for Actinium-225 Targeted Alpha Therapy." UBC Chemistry / Angewandte Chemie, 2017. URL:[\[Link\]](#)
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